molecular formula C6H3BrFI B1273634 1-Bromo-3-fluoro-5-iodobenzene CAS No. 845866-85-5

1-Bromo-3-fluoro-5-iodobenzene

Cat. No.: B1273634
CAS No.: 845866-85-5
M. Wt: 300.89 g/mol
InChI Key: OQUKJSVQMVBUBY-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-3-fluoro-5-iodobenzene can be synthesized through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure. The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Sonogashira coupling with terminal alkynes produces alkynylbenzenes, while the Heck reaction with alkenes yields substituted alkenes .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-iodobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, where the halogen atoms facilitate the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Properties

IUPAC Name

1-bromo-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUKJSVQMVBUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375612
Record name 1-bromo-3-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-85-5
Record name 1-bromo-3-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-85-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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